molecular formula C16H19N3O B095215 Guanidine, (2-benzhydryloxyethyl)- CAS No. 16136-32-6

Guanidine, (2-benzhydryloxyethyl)-

Cat. No. B095215
CAS RN: 16136-32-6
M. Wt: 269.34 g/mol
InChI Key: AEPDQNDBDKHWHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Guanidine, (2-benzhydryloxyethyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a white crystalline powder that is soluble in water, ethanol, and ether. It is also known as benzhydrylguanidine or BHG. Guanidine, (2-benzhydryloxyethyl)- has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Mechanism Of Action

The mechanism of action of guanidine, (2-benzhydryloxyethyl)- is not fully understood. However, it has been suggested that the compound may act as a cholinesterase inhibitor, which can increase the levels of acetylcholine in the brain. This, in turn, can improve cognitive function and memory. Guanidine, (2-benzhydryloxyethyl)- has also been shown to have antioxidant properties, which can protect against oxidative stress.

Biochemical And Physiological Effects

Guanidine, (2-benzhydryloxyethyl)- has been shown to have various biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine. This can lead to an increase in acetylcholine levels, which can improve cognitive function and memory. Guanidine, (2-benzhydryloxyethyl)- has also been shown to have antioxidant properties, which can protect against oxidative stress and reduce inflammation.

Advantages And Limitations For Lab Experiments

Guanidine, (2-benzhydryloxyethyl)- has several advantages for lab experiments. It is stable, soluble in water, and has a relatively high melting point, which makes it easy to handle. However, the compound has some limitations, such as its potential toxicity and the need for careful handling. In addition, the compound has limited solubility in some organic solvents, which can affect its use in certain experiments.

Future Directions

Guanidine, (2-benzhydryloxyethyl)- has several potential future directions for research. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Studies have shown that the compound can improve cognitive function and memory, which makes it a promising candidate for further research. Another area of interest is the synthesis of new derivatives of guanidine, (2-benzhydryloxyethyl)-, which may have improved properties and applications in various fields. Overall, guanidine, (2-benzhydryloxyethyl)- is a compound with significant potential for future scientific research.

Synthesis Methods

Guanidine, (2-benzhydryloxyethyl)- can be synthesized using various methods. One of the most commonly used methods is the reaction of benzhydrylamine with cyanamide followed by hydrolysis. Another method involves the reaction of benzhydrylamine with carbodiimide in the presence of a catalyst. The yield and purity of the synthesized compound depend on the method used.

Scientific Research Applications

Guanidine, (2-benzhydryloxyethyl)- has been extensively studied for its potential applications in various fields. It has been used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a precursor for the synthesis of other compounds. In addition, guanidine, (2-benzhydryloxyethyl)- has been studied for its potential applications in the field of medicine, particularly in the treatment of neurodegenerative diseases.

properties

CAS RN

16136-32-6

Product Name

Guanidine, (2-benzhydryloxyethyl)-

Molecular Formula

C16H19N3O

Molecular Weight

269.34 g/mol

IUPAC Name

2-(2-benzhydryloxyethyl)guanidine

InChI

InChI=1S/C16H19N3O/c17-16(18)19-11-12-20-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H4,17,18,19)

InChI Key

AEPDQNDBDKHWHD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)OCCN=C(N)N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)OCCN=C(N)N

Other CAS RN

16136-32-6

synonyms

1-[2-(Diphenylmethoxy)ethyl]guanidine

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.